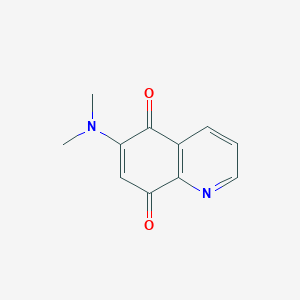![molecular formula C10H9NO2S B12877230 1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877230.png)
1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by the presence of a methylthio group attached to the benzoxazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone typically involves the reaction of 2-aminophenol with a suitable acylating agent, followed by the introduction of the methylthio group. One common method involves the use of methanesulfonyl chloride as the methylthio source. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the benzoxazole ring and the methylthio group can influence its binding affinity and reactivity with biological molecules. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the methylthio group, which can affect its chemical properties and reactivity.
2-(Methylthio)benzoxazole: Similar structure but with different substitution patterns.
Benzoxazole derivatives: Various derivatives with different substituents on the benzoxazole ring.
Uniqueness: 1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone is unique due to the presence of the methylthio group, which can influence its chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H9NO2S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
1-(7-methylsulfanyl-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C10H9NO2S/c1-6(12)10-11-7-4-3-5-8(14-2)9(7)13-10/h3-5H,1-2H3 |
InChI Key |
MFTHJMBRCCGCNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C(=CC=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Bromomethyl)-4-fluorobenzo[d]oxazole](/img/structure/B12877163.png)
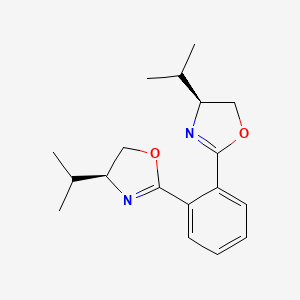
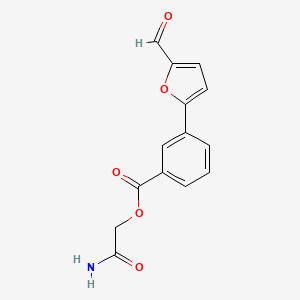
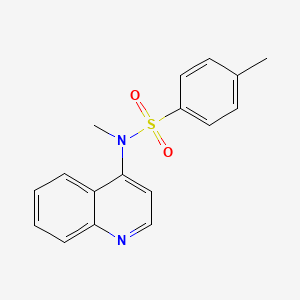
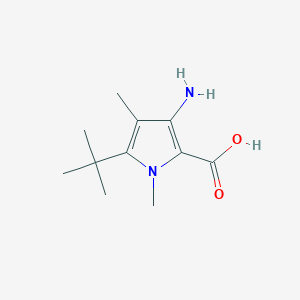
![2-(Aminomethyl)-5-ethylbenzo[d]oxazole](/img/structure/B12877192.png)
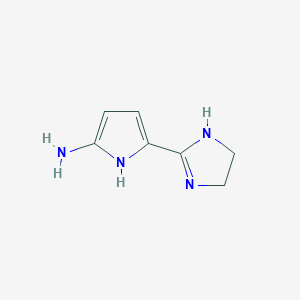


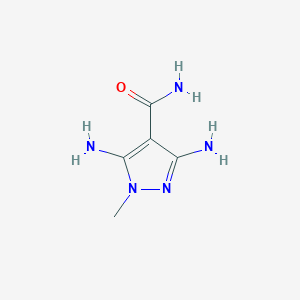
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-phenyl-](/img/structure/B12877245.png)
![7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate](/img/structure/B12877249.png)
